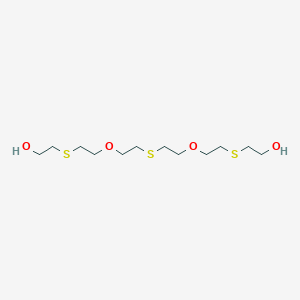
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol is an organic compound with the molecular formula C12H26O4S3. It contains a total of 45 atoms: 26 hydrogen atoms, 12 carbon atoms, 4 oxygen atoms, and 3 sulfur atoms . The compound features a unique structure with multiple ether and sulfide groups, making it an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of 6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of ether and sulfide bonds. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide groups to thiols.
Substitution: The ether and sulfide groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of ether and sulfide groups in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mécanisme D'action
The mechanism by which 6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol exerts its effects involves interactions with molecular targets through its ether and sulfide groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug delivery systems, the compound can enhance the solubility and stability of therapeutic agents .
Comparaison Avec Des Composés Similaires
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol can be compared with similar compounds such as 3,6,9,12,15-pentaoxaheptadecane-1,17-diol. While both compounds contain multiple ether groups, the presence of sulfide groups in this compound adds unique chemical properties that can be advantageous in certain applications.
Propriétés
Numéro CAS |
86218-79-3 |
|---|---|
Formule moléculaire |
C12H26O4S3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethylsulfanyl]ethoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C12H26O4S3/c13-1-7-17-9-3-15-5-11-19-12-6-16-4-10-18-8-2-14/h13-14H,1-12H2 |
Clé InChI |
XKHKXVFJLCVBPV-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCOCCSCCOCCSCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


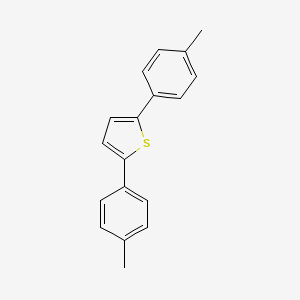


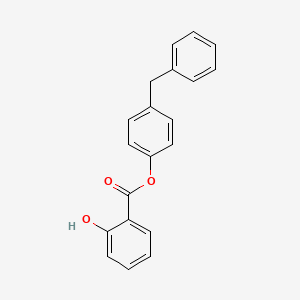
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
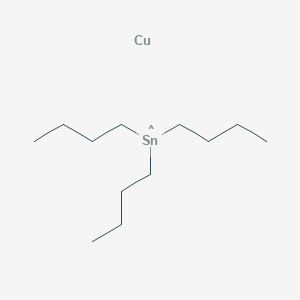
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
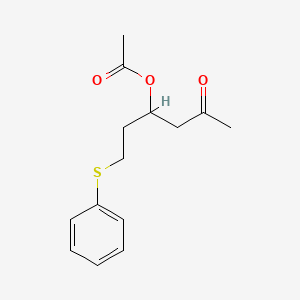
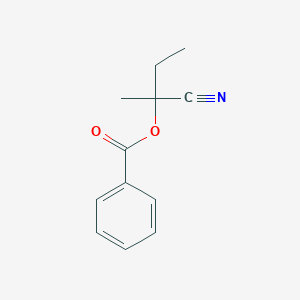
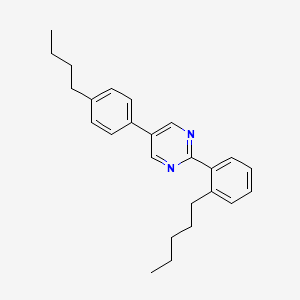
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
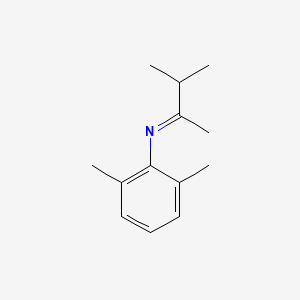
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
